molecular formula C24H22N2 B4569717 2-(4-isopropylphenyl)-4,5-diphenyl-1H-imidazole CAS No. 5496-37-7

2-(4-isopropylphenyl)-4,5-diphenyl-1H-imidazole

Cat. No.: B4569717
CAS No.: 5496-37-7
M. Wt: 338.4 g/mol
InChI Key: NTFLVEIPICXFNX-UHFFFAOYSA-N
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Description

2-(4-isopropylphenyl)-4,5-diphenyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with isopropylphenyl and diphenyl groups

Scientific Research Applications

2-(4-isopropylphenyl)-4,5-diphenyl-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropylphenyl)-4,5-diphenyl-1H-imidazole typically involves the condensation of 4-isopropylbenzaldehyde with benzil and ammonium acetate under acidic conditions. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-isopropylphenyl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens, nitro groups, and other electrophiles in the presence of Lewis acids or bases.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the phenyl rings or the imidazole ring itself.

Mechanism of Action

The mechanism of action of 2-(4-isopropylphenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-isopropylphenyl)-4,5-diphenyl-1H-pyrazole
  • 2-(4-isopropylphenyl)-4,5-diphenyl-1H-triazole
  • 2-(4-isopropylphenyl)-4,5-diphenyl-1H-tetrazole

Uniqueness

2-(4-isopropylphenyl)-4,5-diphenyl-1H-imidazole is unique due to its specific substitution pattern and the presence of the imidazole ring. This structure imparts distinct chemical and biological properties compared to other similar compounds, making it valuable for various applications.

Properties

IUPAC Name

4,5-diphenyl-2-(4-propan-2-ylphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2/c1-17(2)18-13-15-21(16-14-18)24-25-22(19-9-5-3-6-10-19)23(26-24)20-11-7-4-8-12-20/h3-17H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFLVEIPICXFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801212070
Record name 2-[4-(1-Methylethyl)phenyl]-4,5-diphenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801212070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5496-37-7
Record name 2-[4-(1-Methylethyl)phenyl]-4,5-diphenyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5496-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(1-Methylethyl)phenyl]-4,5-diphenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801212070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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